2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-chromene-3-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
This compound: consists of several key components:
Preparation Methods
The synthetic routes for this compound can vary, but here are some common methods:
Chemical Synthesis: One approach involves the condensation of appropriate starting materials, such as a chromene derivative, an oxadiazole, and an amine, followed by cyclization to form the final compound.
Industrial Production: Large-scale production typically involves efficient synthetic routes, purification, and optimization for yield.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions can yield diverse products, such as derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Explore its biological activity, potential as a drug candidate, or interactions with biomolecules.
Industry: Assess its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate the signaling pathways influenced by its binding or activity.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Explore other oxadiazole-containing compounds and their properties.
Properties
Molecular Formula |
C20H15N3O4 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]chromene-3-carboxamide |
InChI |
InChI=1S/C20H15N3O4/c24-19(15-12-14-8-4-5-9-16(14)26-20(15)25)21-11-10-17-22-18(23-27-17)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,24) |
InChI Key |
XCPWKFFQMLDPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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